molecular formula C16H32 B165127 1-Hexadecene CAS No. 629-73-2

1-Hexadecene

Cat. No.: B165127
CAS No.: 629-73-2
M. Wt: 224.42 g/mol
InChI Key: GQEZCXVZFLOKMC-UHFFFAOYSA-N
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Description

1-Hexadecene (C₁₆H₃₂) is a linear, terminal alkene with a 16-carbon chain and a double bond at the first position. It is a colorless, hydrophobic liquid at room temperature, with a melting point of 4.1°C, boiling point of 284.4°C, and density of 0.7811 g/cm³ . Its low viscosity and surface tension make it suitable as a hydrophobic agent in high-pressure freezing for biological specimens . Industrially, it is used in surfactants, lubricants, and as a precursor in copolymer synthesis (e.g., with octadecyl methacrylate) to improve cold flow properties in lubricating oils . Additionally, this compound serves as a substrate in microbial biodegradation studies, where it is converted to methane under anaerobic conditions .

Preparation Methods

Elimination of Alkyl Halides

Reaction Mechanism and Conditions

The dehydrohalogenation of 1-iodohexadecane represents a direct route to 1-hexadecene. This β-elimination reaction proceeds via an E2 mechanism, where a strong base abstracts a β-hydrogen, facilitating the simultaneous departure of the iodide leaving group. In the presence of sodium tert-butanolate (NaOtBu), the reaction achieves a 50% yield under UV irradiation at 50°C for 4 hours in a biphasic water system .

Key Steps:

  • Substrate Preparation : 1-Iodohexadecane is combined with NaOtBu in a quartz reactor.

  • Biphasic Reaction Medium : Water serves as the solvent, creating a heterogeneous mixture that enhances interfacial reactivity.

  • UV Irradiation : Photochemical energy accelerates the elimination by promoting electron excitation and reducing activation barriers.

  • Product Isolation : Post-reaction, CDCl₃ extraction followed by benzyl alcohol-assisted NMR quantification ensures precise yield determination .

Reaction Equation:

1-Iodohexadecane+NaOtBuH2O, UV, 50°CThis compound+NaI+tBuOH\text{1-Iodohexadecane} + \text{NaOtBu} \xrightarrow{\text{H}_2\text{O, UV, 50°C}} \text{this compound} + \text{NaI} + \text{tBuOH}

Optimization and Challenges

  • Yield Limitations : The 50% yield stems from competing side reactions, including radical recombination and incomplete base penetration in the biphasic system.

  • Scalability : Quartz reactors and UV setups impose capital costs, though continuous-flow systems could mitigate this .

  • Environmental Impact : Aqueous conditions reduce organic solvent use, aligning with green chemistry principles.

Wittig Olefination

General Mechanism

The Wittig reaction couples aldehydes with phosphonium ylides to form alkenes. For this compound synthesis, pentadecanal (C₁₅H₃₀O) reacts with a methyltriphenylphosphonium ylide, yielding the terminal alkene and triphenylphosphine oxide .

Key Steps:

  • Ylide Generation : Methyltriphenylphosphonium bromide undergoes deprotonation with a strong base (e.g., n-BuLi).

  • Nucleophilic Attack : The ylide attacks the aldehyde carbonyl, forming an oxaphosphetane intermediate.

  • Elimination : Collapse of the intermediate releases this compound and phosphine oxide .

Reaction Equation:

Pentadecanal+Ph3P=CH2THF, rtThis compound+Ph3P=O\text{Pentadecanal} + \text{Ph}3\text{P=CH}2 \xrightarrow{\text{THF, rt}} \text{this compound} + \text{Ph}_3\text{P=O}

Stereochemical and Practical Considerations

  • Z-Selectivity : Unstabilized ylides favor Z-alkenes, but steric hindrance in long-chain substrates may reduce selectivity.

  • Solvent Choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances ylide stability and reaction homogeneity.

  • Yield Variability : Reported yields for analogous alkenes range from 60–80%, contingent on aldehyde purity and ylide reactivity .

Comparative Analysis of Methods

Parameter Elimination Wittig
Starting Material 1-IodohexadecanePentadecanal
Reagent NaOtBuMethyltriphenylphosphonium ylide
Conditions 50°C, UV, 4hRoom temperature, inert atmosphere
Yield 50%60–80% (estimated)
Byproducts NaI, tBuOHPh₃P=O
Scalability Moderate (batch)High (continuous potential)
Environmental Impact Low solvent useRequires organic solvents

Chemical Reactions Analysis

Oxidation Reactions

1-Hexadecene undergoes oxidation under varying conditions to yield alcohols, aldehydes, or carboxylic acids. Key pathways include:

  • Autoxidation : At elevated temperatures (100–160°C), this compound reacts with atmospheric oxygen via radical chain mechanisms, forming hydroperoxides and secondary oxidation products . Inhibitors like polysulfide-1-oxides modulate this process by scavenging peroxyl radicals, with rate constants (k<sub>inh</sub>) ranging from 1.3 × 10⁵ to 2.8 × 10⁶ M⁻¹s⁻¹ .

  • Controlled Oxidation :

    ReagentConditionsProduct(s)Reference
    KMnO₄ (acidic)H₂SO₄, heatHexadecanoic acid
    O₃ followed by H₂O₂Ozonolysis, reductive workupAldehydes

Halogenation

The terminal double bond facilitates halogen addition:

  • Bromination : Reaction with Br₂ in inert solvents (e.g., CCl₄) produces 1,2-dibromohexadecane. This follows a non-polar mechanism without regioselectivity .

  • Chlorination : Similar to bromination, Cl₂ adds across the double bond under UV light or radical initiators .

Example :

CH2=CH(CH2)13CH3+Br2CH2BrCHBr(CH2)13CH3\text{CH}_2=\text{CH}(\text{CH}_2)_{13}\text{CH}_3+\text{Br}_2\rightarrow \text{CH}_2\text{Br}-\text{CHBr}(\text{CH}_2)_{13}\text{CH}_3

Hydrogenation

Catalytic hydrogenation reduces the double bond to yield hexadecane:

  • Conditions : H₂ gas (1–10 atm), Pd/C or PtO₂ catalyst, 25–100°C .

  • Selectivity : Competitive hydrogenolysis of C–C bonds in alcohols (e.g., 1-hexadecanol → n-pentadecane) occurs over Ru/TiO₂ catalysts .

Hydrosilation

This compound reacts with hydrogen-terminated silicon surfaces under UV light (400–700 nm) to form self-assembled monolayers (SAMs) . Key factors:

  • Wavelength Dependence : Shorter wavelengths (400 nm) enhance reaction rates by reducing surface oxidation .

  • Applications : Functionalized silicon surfaces for microelectronics and sensors .

Polymerization

As an α-olefin, this compound participates in:

  • Coordination Polymerization : Ziegler-Natta catalysts (e.g., TiCl₄/AlEt₃) yield poly(this compound) with controlled tacticity .

  • Radical Polymerization : Limited due to steric hindrance from the long alkyl chain .

Substitution Reactions

  • Halogenation (Radical) : Under UV light, this compound undergoes allylic bromination with N-bromosuccinimide (NBS), yielding 3-bromo-1-hexadecene .

  • Sulfuration : Reacts with sulfur at high temperatures to form polysulfides, used as antioxidants in lubricants .

Environmental Degradation

Soil bacteria like Acinetobacter oleivorans DR1 degrade this compound via β-oxidation pathways, cleaving the alkyl chain into acetyl-CoA units .

Scientific Research Applications

1-Hexadecene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hexadecene varies depending on its application. In chemical reactions, its reactivity is primarily due to the presence of the double bond, which can participate in various addition and substitution reactions. In biological systems, it can interact with lipid membranes and enzymes, influencing metabolic pathways and exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparison with n-Hexadecane

Chemical Structure :

  • 1-Hexadecene : Terminal alkene (C=C bond at C1).
  • n-Hexadecane : Fully saturated alkane (C16H34).

Physical Properties :

Property This compound n-Hexadecane
Viscosity 12% lower Higher
Water Solubility 15% higher Lower
Reactivity Oxidizes readily More stable

Biodegradation :

  • This compound is fully converted to methane in anaerobic bioremediation, while n-hexadecane remains inert under similar conditions .

Comparison with Longer-Chain Alkenes (e.g., 1-Triacontene)

Microplastic Analysis :

  • This compound : Short-chain alkene with high matrix interference (553%) in polyethylene (PE) analysis, making it unsuitable as a marker .
  • 1-Triacontene (C₃₀H₆₀) : Long-chain alkene with minimal matrix effect (15%) and higher recovery efficiency (87%) in PE quantification .

Volatile Organic Compounds (VOCs) :

  • This compound is detected in insect pheromones (Tribolium castaneum) and human breath (lung cancer biomarkers) . Longer alkenes like 1-heptadecene are less prevalent in VOC profiles.

Comparison with Other 1-Alkenes (e.g., 1-Octadecene)

Chain Length Effects :

  • 1-Tetradecene (C14) : Degraded by sulfate-reducing bacteria (Desulfatibacillum aliphaticivorans) via fumarate addition .
  • This compound (C16): Activates alkylsuccinate synthase in methanogenic cultures, enabling rapid conversion to methane .
  • 1-Octadecene (C18) : Used in copolymerization with ODMA but less efficient than this compound in improving lubricant pour points .

Fungal Metabolite Production :

  • This compound increases Berkleasmium sp. Dzf12 mycelial biomass by 55% compared to controls, outperforming n-dodecane and n-hexadecane .

Data Tables

Table 1: Physical and Chemical Properties

Compound Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Applications
This compound C₁₆H₃₂ 224.43 284.4 0.7811 Bioremediation, surfactants
n-Hexadecane C₁₆H₃₄ 226.45 287 0.773 Solvents, lubricants
1-Triacontene C₃₀H₆₀ 420.80 450 0.790 Microplastic analysis

Table 2: Biodegradation Efficiency in Methanogenic Cultures

Compound Methane Conversion (%) Key Enzymes/Pathways Reference
This compound 100% (He-WOY7 culture) Alkylsuccinate synthase, fumarate addition
n-Hexadecane 0% N/A
1-Octadecene Not studied

Key Research Findings

Fungal Metabolite Enhancement : this compound increases palmarumycin C2/C3 yields by 40–59-fold in Berkleasmium sp. Dzf12 cultures, surpassing n-dodecane and liquid paraffin .

Bioremediation Efficiency : Co-substrates like yeast extract accelerate this compound-to-methane conversion by 7-fold, highlighting its role in sustainable wastewater treatment .

Material Science : ODMA-1-hexadecene copolymers reduce lubricant pour points by 12°C, outperforming 1-dodecane-based copolymers .

Medical Diagnostics: this compound is a biomarker in melanoma and lung cancer, linked to fatty acid metabolism dysregulation .

Biological Activity

1-Hexadecene, a straight-chain alkene with the molecular formula C16H32, is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and potential therapeutic properties, supported by various research findings and case studies.

  • Molecular Formula : C16H32
  • Molecular Weight : 224.43 g/mol
  • Structure : A linear chain alkene with one double bond between the first and second carbon atoms.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. A study focusing on the endophytic fungus Berkleasmium sp. Dzf12 showed that the addition of this compound significantly enhanced the production of bioactive compounds, particularly palmarumycins C2 and C3, which possess antimicrobial activity. The results indicated that mycelial growth increased significantly when treated with 5% this compound, leading to a biomass of 10.87 g dw/L compared to 6.56 g dw/L in controls .

Table 1: Effect of this compound on Mycelial Growth

Concentration (%)Mycelial Biomass (g dw/L)Control (g dw/L)
06.56-
510.87-
1010.60-

Antioxidant Activity

Research has also highlighted the antioxidant potential of this compound. In various assays, it has been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. The compound's ability to inhibit lipid peroxidation further supports its role as a natural antioxidant .

Toxicological Studies

Toxicological assessments reveal that this compound exhibits low toxicity levels in animal models. In repeated dose toxicity studies conducted on rats, the No Observed Adverse Effect Level (NOAEL) was established at doses greater than 1000 mg/kg bw/day, indicating a favorable safety profile for potential applications .

Table 2: Toxicological Data Summary

Study TypeDose (mg/kg bw/day)NOAEL (mg/kg bw/day)Observations
Repeated Dose Oral Toxicity1000>1000No adverse effects observed
Inhalation ToxicityUp to 3000 ppm>3000 ppmNo adverse effects observed

Case Studies and Clinical Implications

In clinical settings, volatile organic compounds like this compound have been investigated for their roles in disease biomarkers. A study analyzing the volatile metabolomic signature of malignant melanoma found elevated levels of both this compound and its derivative, 1-hexadecanol, suggesting their potential as biomarkers for cancer detection . This indicates a possible link between fatty acid metabolism and cancer progression.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity and physical properties of 1-Hexadecene in laboratory settings?

To evaluate purity, ASTM D93 is recommended for determining flash point using the Pensky-Martens closed cup tester . For structural characterization, gas chromatography (GC) or nuclear magnetic resonance (NMR) can confirm molecular identity, as demonstrated in studies using GC standards for related olefins . Density (0.783 g/cm³) and refractive index (n20D 1.4410) are critical physical properties to verify using calibrated instruments .

Q. What safety protocols are essential for handling and storing this compound in academic laboratories?

Key protocols include:

  • Storage : Keep in tightly sealed containers away from heat sources, sparks, or open flames due to flammability (flash point: 132°C) .
  • Handling : Use non-sparking tools, grounded equipment, and personal protective equipment (PPE) to avoid static discharge and skin contact .
  • Training : Implement OSHA-aligned programs covering material hazards, emergency procedures, and waste disposal .

Advanced Research Questions

Q. How does this compound influence secondary metabolite production in microbial cultures, and what experimental variables must be controlled?

In Berkleasmium sp. Dzf12 fungal cultures, this compound at 5% (v/v) increased palmarumycin C2/C3 yields by 1.6-fold when added on day 3 or 6 of fermentation. Critical variables include:

  • Timing : Addition during active growth phases maximizes biomass and metabolite synergy .
  • Concentration : Higher concentrations may inhibit growth; dose-response assays are necessary .
  • Analytical validation : Use HPLC or LC-MS to quantify metabolites and correlate with biomass data .

Q. What role does this compound play in copolymer synthesis, and how can comonomer ratios be optimized for material properties?

In polyolefin synthesis, this compound acts as a comonomer to enhance elasticity. For isotactic polypropylene (iPP) blends:

  • Optimization : A 52.3 mol% this compound incorporation improved elongation-at-break by >5,000% and elastic recovery to 88.9% .
  • Characterization : Use differential scanning calorimetry (DSC) to analyze thermal transitions and tensile testing for mechanical properties .

Q. How can researchers reconcile contradictory fatty acid profiles observed when this compound is used as a microbial growth substrate?

In Desulfatiferula berrensis, this compound altered fatty acid ratios (e.g., C12:0 increased to 7.9% vs. 3.0% with octanoate). To resolve contradictions:

  • Comparative studies : Use parallel cultures with controlled substrates to isolate metabolic pathways .
  • Statistical modeling : Apply multivariate analysis to distinguish substrate-specific lipid adaptations from environmental variables .

Q. What methodological approaches are recommended for studying this compound metabolism in mammalian systems?

For toxicokinetic studies:

  • In vitro models : Incubate this compound with rabbit liver microsomes and epoxide hydrolase inhibitors to track metabolic intermediates .
  • Analytical techniques : Combine GC-MS or LC-MS to identify oxidation products and quantify enzyme kinetics .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity data for this compound across experimental models?

Discrepancies may arise from purity variations (e.g., 92% vs. 99% purity) or model specificity. Strategies include:

  • Standardization : Use high-purity reagents (≥99%) and reference OECD/GLP protocols for consistency .
  • Cross-validation : Compare in vitro (e.g., microsomal assays) and in vivo data to identify species-specific metabolic pathways .

Properties

IUPAC Name

hexadec-1-ene
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InChI

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3
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InChI Key

GQEZCXVZFLOKMC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCC=C
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Molecular Formula

C16H32
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Related CAS

25655-58-7
Record name 1-Hexadecene, homopolymer
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DSSTOX Substance ID

DTXSID1027269
Record name 1-Hexadecene
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Molecular Weight

224.42 g/mol
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Physical Description

Liquid, Colorless liquid; mp = 4.1 deg C; [HSDB]
Record name 1-Hexadecene
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Boiling Point

284.4 °C @ 760 MM HG
Record name N-HEXADEC-1-ENE
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Solubility

INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL, ETHER, PETROLEUM ETHER, SOLUBLE IN PETROLEUM AND COAL-TAR SOLVENTS
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Density

0.7811 @ 20 °C/4 °C
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Vapor Pressure

0.00264 [mmHg]
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Color/Form

LEAF, COLORLESS LIQUID

CAS No.

629-73-2, 26952-14-7
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Melting Point

4.1 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromopropyl(diphenyl)phosphane
1-Hexadecene
3-Bromopropyl(diphenyl)phosphane
1-Hexadecene
3-Bromopropyl(diphenyl)phosphane
1-Hexadecene
3-Bromopropyl(diphenyl)phosphane
1-Hexadecene
3-Bromopropyl(diphenyl)phosphane
1-Hexadecene
3-Bromopropyl(diphenyl)phosphane
1-Hexadecene

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